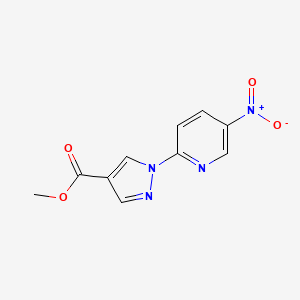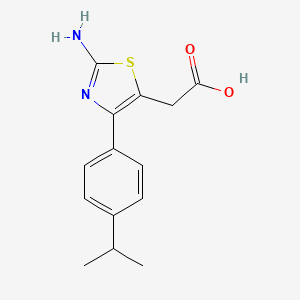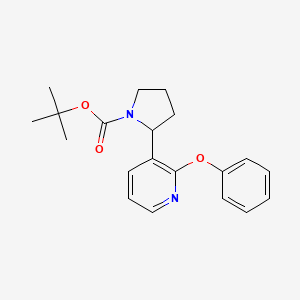
methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to a pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrazole derivative under specific conditions. One common method involves the use of hydrazine hydrate to facilitate the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized compounds that retain the core pyrazole structure.
Aplicaciones Científicas De Investigación
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound also contains a nitropyridine moiety and exhibits similar biological activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound is used as a kinase inhibitor and has a similar pyrazole structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8N4O4 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
methyl 1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H8N4O4/c1-18-10(15)7-4-12-13(6-7)9-3-2-8(5-11-9)14(16)17/h2-6H,1H3 |
Clave InChI |
OBROTWRXQBOWTM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)


![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)


